Cas no 2229688-55-3 (2-methyl-3-(2-nitroethenyl)pyridine)

2-Methyl-3-(2-nitroethenyl)pyridine is a nitrovinyl-substituted pyridine derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a reactive nitroethenyl group attached to a pyridine ring, making it a versatile intermediate for nucleophilic addition reactions and cyclization processes. The compound's electron-deficient nitrovinyl moiety enhances its utility in constructing complex heterocyclic frameworks. It may also serve as a precursor for agrochemicals or bioactive molecules due to its structural resemblance to pharmacologically active pyridine derivatives. The methyl substituent at the 2-position can influence regioselectivity in further functionalization. This compound is typically handled under controlled conditions due to the potential reactivity of the nitroalkene group.
2-methyl-3-(2-nitroethenyl)pyridine structure
2229688-55-3 structure
商品名:2-methyl-3-(2-nitroethenyl)pyridine
CAS番号:2229688-55-3
MF:C8H8N2O2
メガワット:164.161321640015
CID:6150277
PubChem ID:58006426

2-methyl-3-(2-nitroethenyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-methyl-3-(2-nitroethenyl)pyridine
    • SCHEMBL13568065
    • EN300-1759166
    • 2229688-55-3
    • インチ: 1S/C8H8N2O2/c1-7-8(3-2-5-9-7)4-6-10(11)12/h2-6H,1H3/b6-4+
    • InChIKey: YOPWSQYVLKYQOW-GQCTYLIASA-N
    • ほほえんだ: [O-][N+](/C=C/C1=CC=CN=C1C)=O

計算された属性

  • せいみつぶんしりょう: 164.058577502g/mol
  • どういたいしつりょう: 164.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 58.7Ų

2-methyl-3-(2-nitroethenyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1759166-2.5g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
2.5g
$1931.0 2023-09-20
Enamine
EN300-1759166-5g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
5g
$2858.0 2023-09-20
Enamine
EN300-1759166-10g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
10g
$4236.0 2023-09-20
Enamine
EN300-1759166-0.25g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
0.25g
$906.0 2023-09-20
Enamine
EN300-1759166-0.5g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
0.5g
$946.0 2023-09-20
Enamine
EN300-1759166-10.0g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
10g
$4236.0 2023-06-03
Enamine
EN300-1759166-0.05g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
0.05g
$827.0 2023-09-20
Enamine
EN300-1759166-0.1g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
0.1g
$867.0 2023-09-20
Enamine
EN300-1759166-1g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
1g
$986.0 2023-09-20
Enamine
EN300-1759166-5.0g
2-methyl-3-(2-nitroethenyl)pyridine
2229688-55-3
5g
$2858.0 2023-06-03

2-methyl-3-(2-nitroethenyl)pyridine 関連文献

2-methyl-3-(2-nitroethenyl)pyridineに関する追加情報

2-Methyl-3-(2-nitroethenyl)pyridine (CAS No. 2229688-55-3): A Versatile Nitrovinylpyridine Derivative in Modern Chemistry

The compound 2-methyl-3-(2-nitroethenyl)pyridine (CAS 2229688-55-3) is a specialized nitrovinylpyridine derivative gaining attention in pharmaceutical and material science research. Its unique nitroethenyl moiety coupled with a pyridine backbone makes it a valuable intermediate for synthesizing heterocyclic compounds. Recent studies highlight its role in developing fluorescence probes and bioactive molecules, aligning with trends in sustainable chemistry and green synthesis.

Researchers are increasingly exploring 2-methyl-3-(2-nitroethenyl)pyridine for its potential in catalysis and photoresponsive materials. The compound’s electron-deficient alkene structure enables Michael addition reactions, a hot topic in click chemistry applications. Its nitro group also facilitates hydrogen bonding interactions, making it relevant to supramolecular chemistry—a field frequently searched in academic databases like SciFinder and Reaxys.

From an industrial perspective, CAS 2229688-55-3 is investigated for polymer modification due to its ability to act as a crosslinking agent. This aligns with the growing demand for high-performance polymers in automotive and electronics sectors. Notably, its pyridine ring contributes to metal coordination, sparking interest in catalytic systems for CO2 conversion—an eco-friendly process trending in climate tech discussions.

Analytical studies of 2-methyl-3-(2-nitroethenyl)pyridine emphasize its UV-Vis absorption properties at ~350 nm, useful for sensor development. This characteristic responds to the surge in searches for organic semiconductors and optoelectronic materials. The compound’s stability under ambient conditions further enhances its practicality in lab-scale synthesis, a frequent query among chemistry enthusiasts.

In drug discovery, derivatives of nitrovinylpyridines like CAS 2229688-55-3 are explored for enzyme inhibition, particularly targeting kinase pathways. This connects to popular health-tech keywords such as precision medicine and targeted therapy. However, unlike conventional nitroaromatics, this compound exhibits reduced cytotoxicity, making it a safer candidate for bioconjugation studies.

The synthesis of 2-methyl-3-(2-nitroethenyl)pyridine typically involves Knoevenagel condensation—a reaction often searched by organic chemistry students. Recent optimizations using microwave-assisted synthesis (a trending energy-efficient method) have improved yields to >85%, addressing common pain points in nitroalkene preparation.

Environmental considerations around CAS 2229688-55-3 focus on its biodegradation pathways, a subject gaining traction in green chemistry forums. Unlike persistent pollutants, its nitro group can undergo microbial reduction, as evidenced by recent QSAR modeling studies—a technique frequently queried in computational chemistry circles.

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